molecular formula C8H8N2O2 B12348626 4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one

4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one

Cat. No.: B12348626
M. Wt: 164.16 g/mol
InChI Key: HTGZRAWRXQSBSQ-UHFFFAOYSA-N
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Description

4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Mechanism of Action

The mechanism of action of 4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic agents and materials .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-methoxy-6,7a-dihydropyrrolo[2,3-c]pyridin-7-one

InChI

InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,7H,1H3,(H,10,11)

InChI Key

HTGZRAWRXQSBSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C2C1=CC=N2

Origin of Product

United States

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